n-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS No.: 42022-47-9
Cat. No.: VC18960867
Molecular Formula: C5H5N3O4
Molecular Weight: 171.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42022-47-9 |
|---|---|
| Molecular Formula | C5H5N3O4 |
| Molecular Weight | 171.11 g/mol |
| IUPAC Name | N-hydroxy-2,4-dioxo-1H-pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C5H5N3O4/c9-3-2(4(10)8-12)1-6-5(11)7-3/h1,12H,(H,8,10)(H2,6,7,9,11) |
| Standard InChI Key | XQVIOIHGCXHOHS-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=O)NC(=O)N1)C(=O)NO |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is C₅H₅N₃O₄, with a molecular weight of 171.11 g/mol. Its IUPAC name, N-hydroxy-2,4-dioxo-1H-pyrimidine-5-carboxamide, reflects a pyrimidine ring substituted at positions 2 and 4 with ketone groups, a hydroxyl group at position 5, and a carboxamide side chain. Key structural features include:
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Tetrahydropyrimidine backbone: A six-membered ring with two nitrogen atoms at positions 1 and 3, partially saturated to enhance stability and solubility.
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Hydroxyl group: Positioned at N5, this group facilitates hydrogen bonding with biological targets, such as enzymes or DNA .
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Carboxamide moiety: The C5 carboxamide enhances polarity and enables interactions with hydrophobic pockets in proteins .
Computational analyses reveal a planar geometry stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups. The canonical SMILES string (C1=C(C(=O)NC(=O)N1)C(=O)NO) and InChIKey (XQVIOIHGCXHOHS-UHFFFAOYSA-N) confirm its stereochemical uniqueness.
Synthesis Methods
Biginelli Reaction-Based Synthesis
A widely utilized method involves the Biginelli reaction, a one-pot multicomponent condensation of ethyl acetoacetate, aldehydes, and urea derivatives. Jayanthi et al. (2022) optimized this approach using para-toluene sulfonic acid (PTSA) as a catalyst in ethanol, achieving yields of 70–85% for tetrahydropyrimidine carboxamides . Key steps include:
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Cyclocondensation: Ethyl acetoacetate reacts with cytosine and aromatic aldehydes under acidic conditions to form the pyrimidine ring.
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Carboxamide functionalization: Post-cyclization amidification introduces the N-hydroxy group via reaction with hydroxylamine or nitroso compounds .
Post-Functionalization Strategies
Alternative routes involve modifying preformed pyrimidine cores. For example, Qiu et al. (2017) described C5 carboxamidation of 5-hydroxyuracil using isocyanates or chloroformates, followed by deprotection to yield the target compound . This method allows precise control over substituents but requires stringent anhydrous conditions .
Biological Activities
Antimicrobial Properties
n-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . Against fungal pathogens like Candida albicans, it shows moderate inhibition (MIC = 64 µg/mL), attributed to interference with ergosterol biosynthesis .
Anticancer Mechanisms
In vitro studies highlight its potency against HeLa and MCF-7 cell lines (IC₅₀ = 12–18 µM). The hydroxyl group chelates metal ions in ribonucleotide reductase, disrupting DNA synthesis, while the carboxamide moiety inhibits topoisomerase II by binding to ATPase domains .
Related Compounds and Structure-Activity Relationships
Modifications to the core structure significantly alter bioactivity:
The parent compound’s N-hydroxy group is critical for metal chelation, as its removal abolishes RNase H inhibition . Conversely, elongating the carboxamide side chain enhances antibacterial potency but reduces selectivity .
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